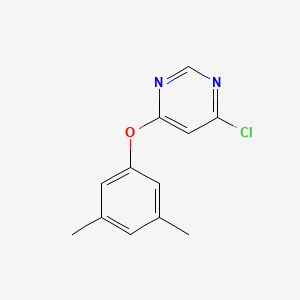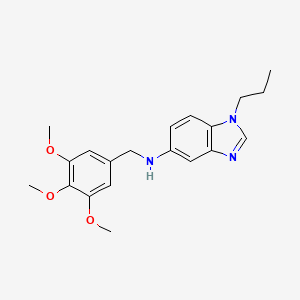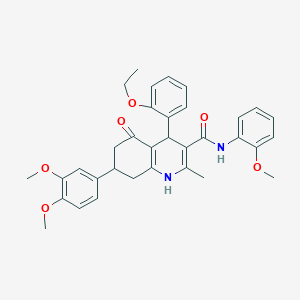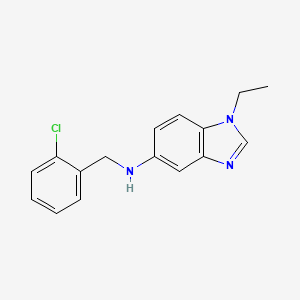![molecular formula C21H19BrN4O B11438882 4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B11438882.png)
4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a brominated phenol group, an imidazo[1,2-a]pyrimidine core, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic synthesis
Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The phenol group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromophenol group can enhance binding affinity through halogen bonding, while the substituted aniline can provide additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol: shares similarities with other imidazo[1,2-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the bromophenol group and the specific substitution on the aniline moiety can result in unique interactions with biological targets and distinct physicochemical properties .
Properties
Molecular Formula |
C21H19BrN4O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-2-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C21H19BrN4O/c1-13(2)14-4-7-16(8-5-14)24-20-19(17-12-15(22)6-9-18(17)27)25-21-23-10-3-11-26(20)21/h3-13,24,27H,1-2H3 |
InChI Key |
MBWPYDQXOLLKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-ethoxypropyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11438805.png)

![ethyl 4-[8-(5-bromo-2-methoxyphenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B11438814.png)
![6-chloro-2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438823.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11438825.png)

![[4-[10-(4-Ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B11438831.png)
![(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B11438832.png)
![3-(3-chlorophenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438847.png)
![5-[(4-fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11438851.png)



![Ethyl 3-(4-chlorophenyl)-5-(3-chloropropanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B11438876.png)
